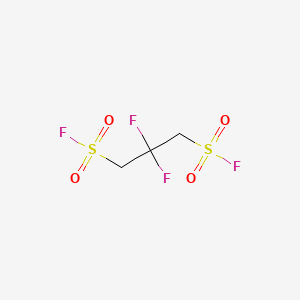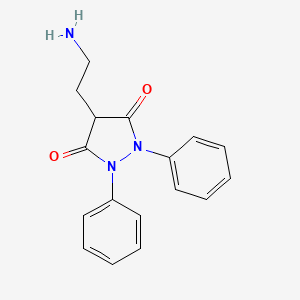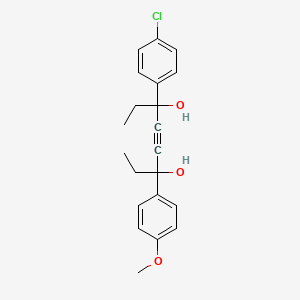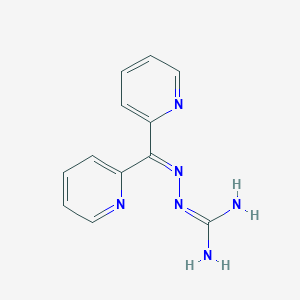![molecular formula C11H13NO5S B14335920 Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate CAS No. 94806-49-2](/img/structure/B14335920.png)
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is an organic compound with a complex structure that includes a thiazine ring, a formyl group, and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can lead to a variety of thiazine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylheptylpyran: A synthetic analog of THC with similar structural features but different biological activity.
1,4-Dimethylbenzene: A simpler aromatic compound with different chemical properties and applications.
Uniqueness
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is unique due to its combination of a thiazine ring, formyl group, and propanedioate moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
94806-49-2 |
|---|---|
Molekularformel |
C11H13NO5S |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
dimethyl 2-[(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C11H13NO5S/c1-16-10(14)8(11(15)17-2)3-9-12-4-7(5-13)6-18-9/h4-5,8H,3,6H2,1-2H3 |
InChI-Schlüssel |
TYNNUQICMJKVEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=NC=C(CS1)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)
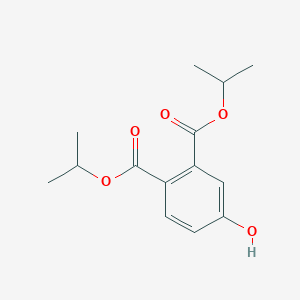
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
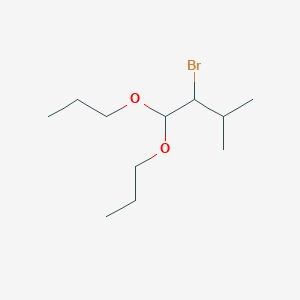
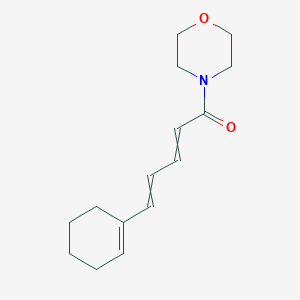

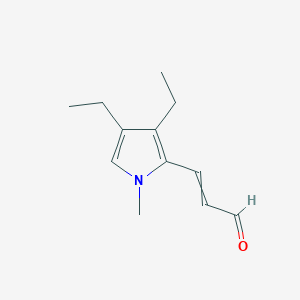
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
